N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide
Description
The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide features a benzodioxin core fused with a hydroxyethyl linker and a benzamide moiety substituted with a thiophen-3-yl group.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-18(16-5-6-19-20(11-16)26-9-8-25-19)12-22-21(24)15-3-1-14(2-4-15)17-7-10-27-13-17/h1-7,10-11,13,18,23H,8-9,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGPOXDAWZPTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydrobenzo[b][1,4]dioxin moiety : This part of the molecule is known for its role in various biological activities.
- Thiophen-3-yl group : Contributes to the compound's pharmacological properties.
- Hydroxyethyl substituent : Enhances solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 367.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin core : This is achieved through cyclization reactions involving phenolic compounds.
- Introduction of the Hydroxyethyl group : This can be done via alkylation reactions.
- Formation of the Benzamide linkage : Achieved through acylation methods with thiophenes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Induces apoptosis |
| Compound B | HeLa (cervical cancer) | 10 | Inhibits cell proliferation |
| Compound C | A549 (lung cancer) | 20 | Disrupts cell cycle |
These findings suggest that modifications to the dioxin structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and survival .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH and ABTS assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
These results demonstrate that the compound exhibits promising antioxidant capabilities, potentially contributing to its overall therapeutic effects .
Enzyme Inhibition
Inhibition studies reveal that this compound acts as an inhibitor for several key enzymes associated with metabolic diseases:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5 |
| α-glucosidase | 12 |
This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .
Case Studies
Several case studies have documented the biological effects of compounds similar to this compound:
-
Breast Cancer Study : A derivative was tested on MCF-7 cells showing a significant reduction in cell viability after 48 hours of treatment.
"The compound induced apoptosis through mitochondrial pathways" .
-
Diabetes Management : Another study focused on enzyme inhibition indicated that modifications to the dioxin core significantly enhanced α-glucosidase inhibition.
"These modifications could lead to novel therapeutic agents for managing postprandial hyperglycemia" .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a benzodioxin core with multiple analogs (e.g., compounds 18–26 in –2 and 7a–7f in ). Key structural differences include:
- Substituents on Benzamide : The thiophen-3-yl group distinguishes it from compounds with thiophen-2-yl (e.g., 25–26 in ) or halogenated aryl groups (e.g., 21 in ). Thiophen-3-yl may alter π-stacking interactions compared to thiophen-2-yl due to positional isomerism .
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formula.
Physicochemical Properties
- Melting Points : Thiophene and bromophenyl analogs (e.g., 7a in ) exhibit high melting points (272–274°C), indicative of crystalline stability . The hydroxyethyl group in the target compound may reduce melting points due to increased flexibility.
- Solubility : Hydroxyethyl and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., 21 in ) .
Spectroscopic Characterization
- NMR and MS : Benzodioxin protons resonate at δ 4.2–4.4 ppm (OCH₂CH₂O), while thiophen-3-yl protons appear at δ 7.2–7.5 ppm (aromatic region) . ESI-MS typically shows [M+H]⁺ peaks corresponding to molecular weights .
- IR Spectroscopy : Hydroxyethyl groups show broad O-H stretches (~3200 cm⁻¹), distinct from carbonyl stretches (~1660 cm⁻¹) in benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
